molecular formula C11H14ClNO2 B13278224 Methyl 2-amino-2-(4-chlorophenyl)butanoate

Methyl 2-amino-2-(4-chlorophenyl)butanoate

Cat. No.: B13278224
M. Wt: 227.69 g/mol
InChI Key: RDTRIOBNZFXHES-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-chlorophenyl)butanoate is a chiral amino ester featuring a 4-chlorophenyl group and a methyl ester moiety. Its structure combines aromatic, amino, and ester functionalities, making it a versatile intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring stereochemical precision.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 2-amino-2-(4-chlorophenyl)butanoate

InChI

InChI=1S/C11H14ClNO2/c1-3-11(13,10(14)15-2)8-4-6-9(12)7-5-8/h4-7H,3,13H2,1-2H3

InChI Key

RDTRIOBNZFXHES-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(4-chlorophenyl)butanoate typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine and a methyl ester. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-chlorophenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 2-amino-2-(4-chlorophenyl)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-chlorophenyl)butanoate involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compounds with Varied Amino Substituents (From )

Three closely related compounds from chiral donor-acceptor azetines share the 4-chlorophenyl and methyl ester backbone but differ in amino group substituents:

Compound Name Substituent (R) Yield (%) Physical State Melting Point (°C) Enantiomeric Purity (%)
Methyl (R)-2-[(4-chlorophenyl)(2-methoxy-2-oxoethyl)amino]butanoate 2-methoxy-2-oxoethyl 91 Colorless oil N/A 90
Methyl (R)-2-[(4-chlorophenyl)(2-[(4-methoxybenzyl)oxy]-2-oxoethyl)amino]butanoate 4-methoxybenzyloxy-oxoethyl 92 White solid 154–156 88
Methyl (R)-2-[(4-chlorophenyl)(2-oxo-2-[(3,4,5-trimethoxybenzyl)oxy]ethyl)amino]butanoate 3,4,5-trimethoxybenzyloxy-oxoethyl 88 White solid 188–190 98

Key Findings :

  • Substituent Complexity vs. Yield : Bulkier substituents (e.g., trimethoxybenzyloxy) slightly reduce yield (88%) compared to simpler groups (91–92%) .
  • Enantiomeric Purity : The trimethoxybenzyloxy variant achieves the highest enantiomeric purity (98%), suggesting steric or electronic effects enhance stereocontrol during synthesis .
  • Physical State : Methoxy groups correlate with solid states, while simpler substituents yield oils.

Halogen-Substituted Phenyl Analogs (From and )

Compounds with alternative halogenated or hydroxylated phenyl groups exhibit distinct properties:

Compound Name Substituent Molecular Weight Key Functional Groups Application
(R)-2-Amino-2-(4-hydroxyphenyl)acetic acid derivatives 4-hydroxyphenyl ~200–300* Hydroxyl, amino, carboxylic acid Antibiotic intermediates
Methyl 4-(2,2-bis(4-bromophenyl)-2-chloroacetamido)butanoate 4-bromophenyl (×2) 503.618 Bromine, chloroacetamido Synthetic intermediate

Key Findings :

  • Halogen Effects : Bromine (in ) increases molecular weight (503.618 vs. ~280 for chlorine analogs) and may enhance steric hindrance or binding affinity.
  • Hydroxyl vs. Chlorine : 4-hydroxyphenyl derivatives () prioritize hydrogen bonding, likely improving water solubility compared to hydrophobic 4-chlorophenyl analogs .

Ester and Carbon Chain Variants (From )

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate (CAS: 154477-54-0) diverges significantly:

Property Target Compound Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate
Molecular Formula C₁₁H₁₄ClNO₂ (assumed) C₁₅H₁₉ClO₃
Functional Groups Amino, 4-chlorophenyl, methyl ester Chlorobutanoyl, methylpropanoate
Application Pharmaceutical intermediate Industrial chemical intermediate

Key Differences :

  • Functionality: The absence of an amino group in limits its use in chiral amine synthesis but makes it suitable for acylative reactions.

Biological Activity

Methyl 2-amino-2-(4-chlorophenyl)butanoate is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its potential applications in medicine and pharmacology.

Chemical Structure and Properties

This compound features an amino group and a chloro-substituted phenyl ring, which contribute to its unique chemical reactivity. The presence of the amino group allows for hydrogen bonding with biological molecules, while the chloro group enhances hydrophobic interactions. These structural characteristics are crucial for its biological activity.

The mechanism of action for this compound involves several biochemical pathways:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties, potentially disrupting bacterial cell membranes or interfering with metabolic processes.
  • Anti-inflammatory Effects : It has been studied for its ability to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
  • Antiproliferative Effects : Research indicates that it may inhibit cancer cell proliferation by inducing apoptosis in tumor cells.

Biological Activity Overview

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces levels of inflammatory markers
AntiproliferativeInduces apoptosis in cancer cells

Case Studies and Research Findings

  • Antimicrobial Properties :
    A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported at 0.5 mg/mL, indicating strong potential for therapeutic use in treating infections .
  • Anti-inflammatory Activity :
    In vitro studies showed that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism where the compound may help in managing chronic inflammatory conditions .
  • Anticancer Effects :
    A recent investigation into its antiproliferative effects on human colorectal cancer cells (HCT-116) revealed an IC50 value of 0.12 mg/mL. The study indicated that treatment with the compound led to significant nuclear disintegration, confirming its role in inducing apoptosis through the activation of specific signaling pathways related to cancer cell survival .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 2-amino-2-phenylacetateLacks chloro substitutionLower antimicrobial activity
Methyl 2-amino-2-(2-chlorophenyl)acetateChloro group in different positionDifferent reactivity profile
Methyl 2-amino-3-(4-chlorophenyl)butanoateStructural variations affect activityPotentially similar but distinct effects

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